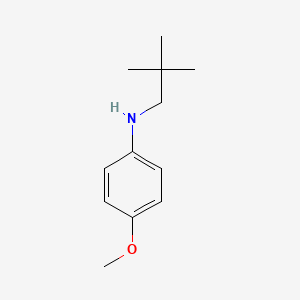

![molecular formula C20H28N4O B2993957 N-(Cyanomethyl)-N-cyclopentyl-4-[(4-methylpiperazin-1-YL)methyl]benzamide CAS No. 1436340-51-0](/img/structure/B2993957.png)

N-(Cyanomethyl)-N-cyclopentyl-4-[(4-methylpiperazin-1-YL)methyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

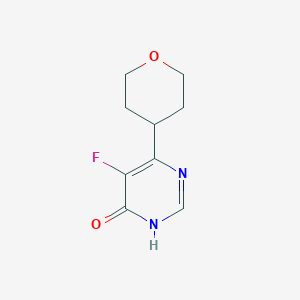

“N-(Cyanomethyl)-N-cyclopentyl-4-[(4-methylpiperazin-1-YL)methyl]benzamide” is a complex organic compound. It belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . They have the general structure RNC(=O)R’, where R,R’= benzene .

Synthesis Analysis

The synthesis of similar compounds has been reported in various studies. For instance, the synthesis of the anticancer drug imatinib was achieved by coupling the amine and carboxylic acid precursors using N, N′-carbonyldiimidazole (CDI) as a condensing agent . Both intermediates were synthesized by novel efficient methods . Another study reported the synthesis of new carboxylic acid amides containing an N-methylpiperazine fragment .Molecular Structure Analysis

The molecular structure of “this compound” is complex. It includes a benzene ring, a carboxamide group, a cyclopentyl group, and a 4-methylpiperazin-1-ylmethyl group .Scientific Research Applications

Synthesis and Structural Analysis

- A study involving the synthesis of cyclopentano-N-methylphosphatidylethanolamines reported aminolysis during the use of methylamine, leading to the formation of N-methylpalmitamide (Pajouhesh & Hancock, 1984).

- Another research focused on N-(cyano(naphthalen-1-yl)methyl)benzamides, where direct acylation reactions were performed. The study highlighted the solid-state properties and hydrogen bonding interactions in these compounds (Younes et al., 2020).

Chemical Properties and Applications

- Research on new phenoxo-bridged dicopper(II) complexes derived from unsymmetrical binucleating ligands included derivatives of 4-bromo-2-[(4-methylpiperazin-1-yl)methyl] compounds. The study explored their spectral, electrochemical, and magnetic properties (Amudha, Thirumavalavan & Kandaswamy, 1999).

Potential Therapeutic Uses

- Benzamide derivatives, including those related to the chemical structure , were studied for their melanoma cytotoxicity, providing insights into targeted drug delivery for melanoma therapy (Wolf et al., 2004).

- A study on arylpiperazine derivatives as high-affinity 5-HT1A serotonin ligands indicated the potential use of these compounds in neurological applications (Glennon, Naiman, Lyon & Titeler, 1988).

Antimicrobial and Cytotoxic Activities

- Novel azetidine-2-one derivatives of 1H-benzimidazole, including compounds structurally related to N-(Cyanomethyl)-N-cyclopentyl-4-[(4-methylpiperazin-1-YL)methyl]benzamide, were synthesized and evaluated for their antimicrobial and cytotoxic properties (Noolvi et al., 2014).

Safety and Hazards

The safety data sheet for a similar compound, 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

The primary target of this compound is the PDGF receptor tyrosine kinase . This receptor plays a crucial role in cell proliferation and differentiation, and its dysregulation is often associated with various diseases, including cancer .

Mode of Action

As a tyrosine kinase inhibitor , the compound binds to the active site of the PDGF receptor, preventing the phosphorylation of tyrosine residues that are essential for the activation of downstream signaling pathways . This effectively halts the receptor’s activity, leading to a decrease in cell proliferation and an increase in programmed cell death, or apoptosis .

Biochemical Pathways

The inhibition of the PDGF receptor impacts several biochemical pathways. Most notably, it disrupts the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways , both of which are critical for cell survival and proliferation . The compound’s action also affects the JAK/STAT pathway , which is involved in cell differentiation and immune responses .

Pharmacokinetics

Metabolism often occurs in the liver, and excretion is typically through the kidneys . These properties can impact the compound’s bioavailability and therapeutic efficacy.

Result of Action

The molecular and cellular effects of the compound’s action include a decrease in cell proliferation and an increase in apoptosis . This can lead to a reduction in tumor size in the case of cancer treatment . Additionally, the compound’s action can modulate immune responses, potentially benefiting conditions like autoimmune diseases .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of certain enzymes in the body can affect the compound’s metabolism and hence its efficacy . Additionally, factors like pH and temperature can impact the compound’s stability . Understanding these factors is crucial for optimizing drug delivery and treatment outcomes.

Biochemical Analysis

Biochemical Properties

N-(Cyanomethyl)-N-cyclopentyl-4-[(4-methylpiperazin-1-yl)methyl]benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain tyrosine kinases, which are enzymes that catalyze the transfer of a phosphate group from ATP to a tyrosine residue in a protein . This inhibition can affect various signaling pathways within the cell. Additionally, this compound binds to specific receptors on the cell surface, modulating their activity and influencing downstream signaling cascades .

Cellular Effects

This compound exerts multiple effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . The compound also affects gene expression by modulating transcription factors and other regulatory proteins. Furthermore, this compound impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific sites on target proteins, such as tyrosine kinases, inhibiting their activity . This binding can lead to the inhibition of downstream signaling pathways, resulting in altered cellular responses. Additionally, this compound can modulate gene expression by interacting with transcription factors and other DNA-binding proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over extended periods . Long-term exposure to the compound can lead to sustained inhibition of target enzymes and prolonged alterations in cellular signaling and metabolism.

properties

IUPAC Name |

N-(cyanomethyl)-N-cyclopentyl-4-[(4-methylpiperazin-1-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N4O/c1-22-12-14-23(15-13-22)16-17-6-8-18(9-7-17)20(25)24(11-10-21)19-4-2-3-5-19/h6-9,19H,2-5,11-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCCNFWWMSVMOOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)N(CC#N)C3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2993874.png)

![N-[1-(1-Ethyl-2-oxopiperidin-3-yl)azetidin-3-yl]but-2-ynamide](/img/structure/B2993878.png)

![1-(4-methylpyridin-2-yl)-4-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine](/img/structure/B2993879.png)

![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(2-cyanophenyl)oxalamide](/img/structure/B2993884.png)

![1-[(2-Chlorophenyl)sulfonyl]-4-(trifluoromethyl)piperidine](/img/structure/B2993887.png)

![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbenzamide](/img/structure/B2993893.png)

amine hydrobromide](/img/no-structure.png)